molecular formula C8H17N B2694760 2,3,3-Trimethylpiperidine CAS No. 93474-52-3

2,3,3-Trimethylpiperidine

Cat. No.: B2694760
CAS No.: 93474-52-3
M. Wt: 127.231
InChI Key: RANAQUCVLMZHHX-UHFFFAOYSA-N
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Description

2,3,3-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylpiperidine typically involves the hydrogenation of pyridine derivatives. One common method is the palladium-catalyzed hydrogenation of 2,3,3-trimethylpyridine. The reaction is carried out under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the cyclization of appropriate precursors followed by purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,3-Trimethylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylpiperidine involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate various biochemical pathways, although detailed studies on its specific targets and pathways are still ongoing .

Comparison with Similar Compounds

  • 2,3,5-Trimethylpiperidine
  • 2,3,3-Trimethylpyridine
  • 2,3,3-Trimethylpiperazine

Comparison: 2,3,3-Trimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

2,3,3-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-8(2,3)5-4-6-9-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANAQUCVLMZHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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